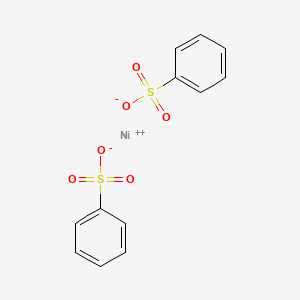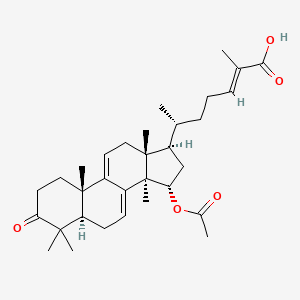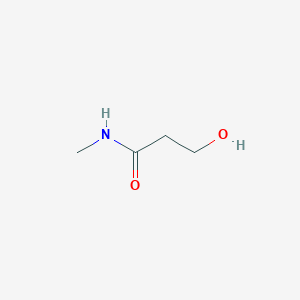
Nickel bis(benzenesulphonate)
Vue d'ensemble
Description
Nickel bis(benzenesulphonate) is a chemical compound with the formula C₁₂H₂₂NiO₁₂S₂ . It is a type of chemical entity and a subclass of a chemical compound .
Molecular Structure Analysis
The molecular structure of Nickel bis(benzenesulphonate) is represented by the canonical SMILES string: O.O.O.O.O.O.O=S(=O)([O-])c1ccccc1.O=S(=O)([O-])c1ccccc1.[Ni+2] .
Chemical Reactions Analysis
While specific chemical reactions involving Nickel bis(benzenesulphonate) are not available, a study discusses the electrochemical properties and reactivity of nickel complexes with CO2 . Another study discusses the preparation of NiS using square planar nickel bis(dithiocarbonate) complexes .
Physical And Chemical Properties Analysis
Nickel, in general, is a hard, silvery-white metal that forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance .
Applications De Recherche Scientifique
Catalysis Applications
Nickel complexes, including those similar to nickel bis(benzenesulphonate), have been widely studied for their catalytic properties. For instance, nickel catalysts derived from bis(1,5-cyclooctadiene)nickel have shown efficacy in hydroarylation reactions of alkynes with arylboron compounds, leading to the selective synthesis of multisubstituted arylalkenes and aryldienes (Shirakawa et al., 2001). Moreover, nickel(II) complexes have been employed in ethylene oligomerizations, demonstrating high productivity and selectivity towards butenes as major products (Lee et al., 2011).
Material Science and Polymerization
Nickel complexes are instrumental in the development of materials science, particularly in the synthesis of polymers. For example, nickel-mediated living radical polymerization of methyl methacrylate has yielded polymers with narrow molecular weight distributions, showcasing the potential of nickel catalysts in controlled polymer synthesis (Uegaki et al., 1997). Similarly, nickel(II) complexes have facilitated the polymerization of norbornene and copolymerization with styrene, producing polymers with high molecular weights and specific properties (Zhihao et al., 2021).
Environmental and Energy Applications
Nickel bis(dithiolene) complex nanosheets represent an innovative approach in the field of environmental and energy applications. These π-conjugated nanosheets have been synthesized through bottom-up methods, offering semiconducting properties and potential for redox modulation. Such materials are promising for use in optical data storage and other semiconductor applications (Kambe et al., 2013).
Photostabilization
The photostabilizing action of nickel complexes in polymers, such as polypropylene, has been explored to enhance the material's resistance to degradation under UV light. This application is crucial for extending the lifespan of polymer-based products exposed to sunlight (Allen et al., 1982).
Safety And Hazards
Propriétés
IUPAC Name |
benzenesulfonate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O3S.Ni/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWKDVFDAWRFU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NiO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel bis(benzenesulphonate) | |
CAS RN |
39819-65-3 | |
| Record name | Nickel bis(benzenesulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039819653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel bis(benzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)



![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
